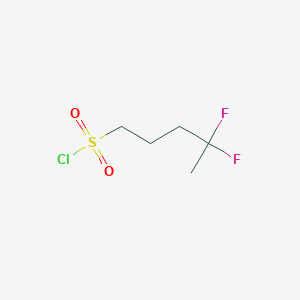
4,4-Difluoropentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoropentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClF2O2S . It has a molecular weight of 206.64 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4,4-Difluoropentane-1-sulfonyl chloride is 1S/C5H9ClF2O2S/c1-5(7,8)3-2-4-11(6,9)10/h2-4H2,1H3 . This indicates that the molecule consists of a pentane chain with two fluorine atoms attached to the fourth carbon atom, and a sulfonyl chloride group attached to the first carbon atom .Physical And Chemical Properties Analysis
4,4-Difluoropentane-1-sulfonyl chloride is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Small-Angle X-ray Scattering Studies
Small-angle X-ray scattering studies of liquid crystalline 1-alkyl-3-methylimidazolium salts have revealed the influence of various anions on the formation of lamellar, sheet-like arrays in crystalline phases and smectic liquid crystalline phases at higher temperatures. The nature of the anion significantly affects the size of the interlayer spacing in both crystal and mesophase, demonstrating the critical role of fluorinated components in modulating the physical properties of materials (Bradley et al., 2002).
Environmental Health Perspectives
The widespread exposure of the U.S. population to polyfluoroalkyl chemicals (PFCs), which have been used in numerous commercial applications since the 1950s, highlights the environmental persistence and potential health impacts of fluorinated compounds. Monitoring changes in manufacturing practices and assessing exposure levels have been essential in understanding and managing the risks associated with PFCs (Calafat et al., 2007).
Catalysis and Synthesis Applications
Bismuth(III) Trifluoromethanesulfonate has been identified as an efficient catalyst for the sulfonylation of arenes, showcasing the importance of fluorinated sulfonyl chlorides in facilitating electrophilic aromatic substitutions. This catalytic activity underlines the utility of fluorinated sulfonyl chlorides in synthetic organic chemistry, enabling the development of diverse aromatic compounds with potential applications across pharmaceuticals and materials science (Répichet et al., 1999).
Identification and Analysis
Trifluoromethanesulfonyl chloride has been used for the identification of oxygen, nitrogen, and sulfur functional groups by fluorine-19 nuclear magnetic resonance spectrometry. This application emphasizes the role of fluorinated sulfonyl chlorides in analytical chemistry, aiding in the structural elucidation of organic compounds through the introduction of fluorine for NMR analysis (Shue & Yen, 1982).
Safety and Hazards
Propiedades
IUPAC Name |
4,4-difluoropentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O2S/c1-5(7,8)3-2-4-11(6,9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWDVGINKAGECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCS(=O)(=O)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2562249.png)
![N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2562251.png)
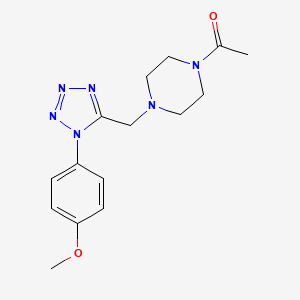
![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B2562257.png)
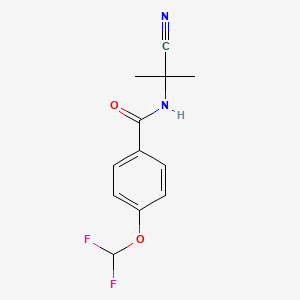

![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2562263.png)

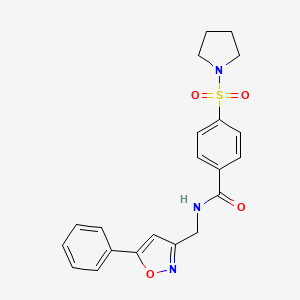
![4-Chloro-2-fluoro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2562267.png)
![6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2562268.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)
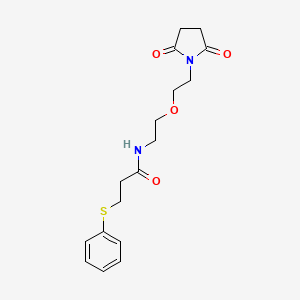
![3,4-Dihydro-1H-isochromen-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2562272.png)